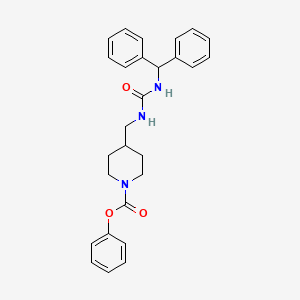

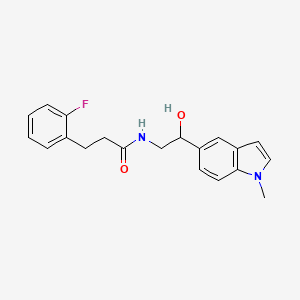

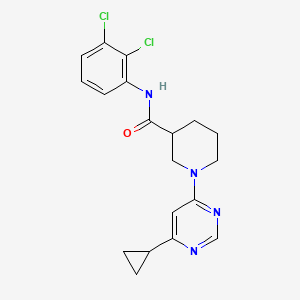

![molecular formula C20H18O5 B2630837 2-[(4-氧代-3-苯基-4H-色烯-7-基)氧基]丙酸乙酯 CAS No. 99007-84-8](/img/structure/B2630837.png)

2-[(4-氧代-3-苯基-4H-色烯-7-基)氧基]丙酸乙酯

描述

Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate is a chemical compound . It is available for purchase from various chemical suppliers .

Synthesis Analysis

This compound was synthesized according to a procedure which involved the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .科学研究应用

化学合成和化合物形成

2-氧代-3-(4-氧代-4Н-色烯-2-基)丙酸乙酯因其与S-甲基异硫半碳酰肼氢碘酸盐的反应性而受到研究。此反应会根据回流条件形成各种化合物,例如3-甲基硫代-6-[(4-氧代-4Н-色烯-2-基)甲基]-1,2,4-三嗪-5(2H)-酮和6-[(4-氧代-4Н-色烯-2-基)甲基]-1,2,4-三嗪-3,5(2Н,4Н)-二酮 (Vetyugova, Nashtatik, Safrygin, & Sosnovskikh, 2018).

合成具有抗菌活性的衍生物

使用五氟苯基铵三氟甲磺酸盐作为催化剂,已合成4,5-二氢-7-甲基-2-(2-氧代-2H-色烯-3-基)-4-氧代-5-芳基-3H-色烯[2,3-d]嘧啶-6-羧酸乙酯衍生物。这些化合物对不同的细菌和真菌菌株表现出体外抗菌活性 (Ghashang, Mansoor, & Aswin, 2013).

结构和构象分析

使用单晶X射线晶体学确定了相关化合物2-[双(4-羟基-2-氧代-2H-色烯-3-基)甲基]苯甲酸乙酯的结构。本研究提供了对该化合物的分子内和分子间氢键的见解 (Manolov, Morgenstern, & Hegetschweiler, 2012).

抗氧化性能

某些衍生物,例如2-[(4-羟基-2-氧代-2H-色烯-3-基)(4-羟基苯基)甲基]-3-氧代丁酸乙酯,已因其抗氧化性能而受到研究。这些研究包括测量衍生物在次氯酸系统中的活性,并将它们与已知的抗氧化剂(如抗坏血酸)进行比较 (Stanchev, Hadjimitova, Traykov, Boyanov, & Manolov, 2009).

植物中的生长调节

还对4-羟基香豆素衍生物对大豆植物的生长调节活性进行了研究。这些研究评估了不同浓度对植物生长的影响,表明浓度依赖性调节作用 (Stanchev, Boyanov, Geneva, Boychinova, Stancheva, & Manolov, 2010).

属性

IUPAC Name |

ethyl 2-(4-oxo-3-phenylchromen-7-yl)oxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-3-23-20(22)13(2)25-15-9-10-16-18(11-15)24-12-17(19(16)21)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUINKOYQLRVPFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

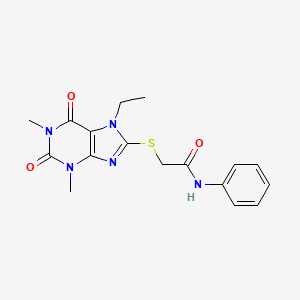

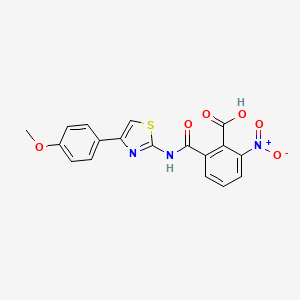

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2630759.png)

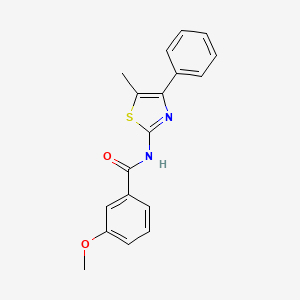

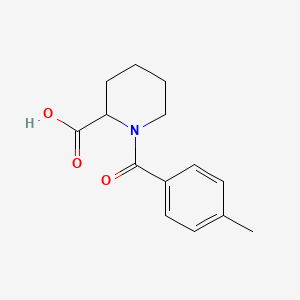

![N-(2,3-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2630763.png)

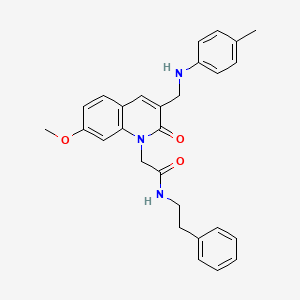

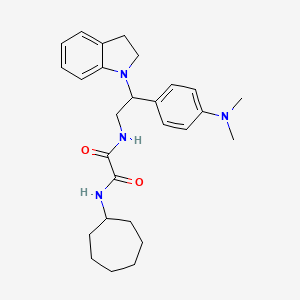

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2630773.png)

![N-(1-cyanocyclopentyl)-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]amino}acetamide](/img/structure/B2630774.png)